molecular formula C12H15N3O2 B13881313 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one

3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one

Cat. No.: B13881313
M. Wt: 233.27 g/mol
InChI Key: RXEUVGQIIRIMIB-UHFFFAOYSA-N
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Description

3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzoxazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter regulation and enzyme inhibition, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.

    2-Piperazin-1-yl-1,3-benzoxazole: Lacks the methyl group at the 3-position.

    3-(Piperazin-1-yl)oxolan-2-one: Contains an oxolan ring instead of a benzoxazole ring.

Uniqueness

3-Methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and the piperazine moiety provides distinct properties that can be exploited in drug design and other applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-methyl-6-piperazin-1-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H15N3O2/c1-14-10-3-2-9(8-11(10)17-12(14)16)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3

InChI Key

RXEUVGQIIRIMIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCNCC3)OC1=O

Origin of Product

United States

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